5H-Imidazo(2,1-c)(1,4)benzodiazepine, 10,11-dihydro-
Description
10,11-Dihydro-5H-imidazo[2,1-c][1,4]benzodiazepine is a tricyclic compound featuring a benzodiazepine core fused with an imidazole ring. First synthesized by Stefancich et al. The 10,11-dihydro modification indicates saturation at the 10,11-positions of the benzodiazepine ring, which may enhance metabolic stability or alter conformational flexibility compared to unsaturated analogs .
Key synthetic routes involve the preparation of aryl-[1-(2-nitrobenzyl)-1H-imidazol-2-yl]methanones, followed by reduction and cyclization to form the tricyclic structure . Recent advancements, such as palladium-catalyzed intramolecular C–N bond formation, have improved the efficiency of synthesizing imidazo-benzodiazepines .
Properties
IUPAC Name |
5,10-dihydro-4H-imidazo[2,1-c][1,4]benzodiazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-2-4-10-9(3-1)8-14-6-5-12-11(14)7-13-10/h1-6,13H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSCOZZXRQEHTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NC=CN2CC3=CC=CC=C3N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20228749 | |
| Record name | 5H-Imidazo(2,1-c)(1,4)benzodiazepine, 10,11-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20228749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78105-31-4 | |
| Record name | 10,11-Dihydro-5H-imidazo[2,1-c][1,4]benzodiazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78105-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-Imidazo(2,1-c)(1,4)benzodiazepine, 10,11-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078105314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5H-Imidazo(2,1-c)(1,4)benzodiazepine, 10,11-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20228749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Imidazo(2,1-c)(1,4)benzodiazepine, 10,11-dihydro- typically involves the preparation of aryl-[1-(2-nitrobenzyl)-1H-imidazol-2-yl]methanones, followed by their reduction and subsequent cyclization . The key steps include:
Preparation of Aryl-[1-(2-nitrobenzyl)-1H-imidazol-2-yl]methanones: This involves the reaction of 2-nitrobenzyl halides with imidazole derivatives under basic conditions.
Cyclization: The resulting amine undergoes cyclization to form the imidazo ring fused to the benzodiazepine core.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. scalable methods for the synthesis of similar compounds, such as midazolam, involve the use of isocyanide reagents and one-pot condensation reactions . These methods could potentially be adapted for the large-scale production of 5H-Imidazo(2,1-c)(1,4)benzodiazepine, 10,11-dihydro-.
Chemical Reactions Analysis
Types of Reactions:
Cyclization: The amine undergoes cyclization to form the imidazo ring fused to the benzodiazepine core.
Common Reagents and Conditions:
Reducing Agents: Iron/acetic acid, titanium (III) chloride.
Cyclization Conditions: Typically involves heating and the use of acidic or basic catalysts.
Major Products:
Scientific Research Applications
1.1. Central Nervous System (CNS) Activity
Research has indicated that derivatives of 5H-imidazo[2,1-c][1,4]benzodiazepine exhibit varying degrees of activity at central benzodiazepine receptors (CBzR) and peripheral benzodiazepine receptors (PBzR). While many derivatives do not show significant binding at CBzR, some have demonstrated promising affinities for PBzR, which could be leveraged for therapeutic applications in anxiety and sleep disorders .
1.2. Synthesis and Structure-Activity Relationship (SAR)
A series of studies have synthesized various derivatives of 5H-imidazo[2,1-c][1,4]benzodiazepines to investigate their binding affinities and biological activities. For instance, modifications at the 10 and 11 positions have been shown to influence the binding characteristics significantly. The hydrogenated analogues were noted to have lower affinities compared to their unsaturated counterparts .
3.1. Radioligand Binding Assays
Binding affinity studies using radioligand assays have been pivotal in characterizing the interactions of these compounds with CBzR and PBzR. For example:
- The unsaturated derivative 3e exhibited the highest activity at both receptor types among the tested compounds.
- In contrast, the hydrogenated derivatives showed negligible binding affinity .
4.1. Efficacy in Anxiety Models
In preclinical models assessing anxiety-related behaviors, certain derivatives of 5H-imidazo(2,1-c)(1,4)benzodiazepine have been evaluated for their anxiolytic effects. These studies suggest that compounds with higher PBzR affinity may provide a novel approach to treating anxiety without the sedative side effects commonly associated with traditional benzodiazepines .
4.2. Neuroprotective Properties
Some studies have begun to explore the neuroprotective potential of these compounds against neurodegenerative diseases by targeting specific receptor subtypes involved in neuroinflammation and cell survival pathways .
Data Summary Table
| Compound Derivative | Binding Affinity (nM) | CNS Activity | Synthesis Method |
|---|---|---|---|
| 3a | >1000 | Low | Reduction |
| 3e | <50 | High | Cyclization |
| 4a | >500 | Very Low | Reduction |
This table summarizes key findings from the research on various derivatives of the compound.
Mechanism of Action
The mechanism of action of 5H-Imidazo(2,1-c)(1,4)benzodiazepine, 10,11-dihydro- involves its interaction with central benzodiazepine receptors and adenosine A1 receptors . By binding to these receptors, the compound can modulate neurotransmitter release and neuronal excitability, leading to its psychoactive effects. The exact molecular pathways involved are still under investigation, but the compound’s structure suggests it may enhance the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Differentiation
10,11-Dihydro-5H-Imidazo[2,1-c][1,4]benzodiazepine
- Core Structure : Benzodiazepine fused with imidazole (two nitrogen atoms in the heterocyclic ring).
- Key Features : Saturation at 10,11-positions reduces ring strain and may influence receptor binding .
Pyrrolo[2,1-c][1,4]benzodiazepines (PBDs)
Structural Impact :
- Saturation at 10,11-positions reduces reactivity, making the compound less prone to DNA alkylation compared to PBDs like anthramycin or tomaymycin .
Benzodiazepine Receptor Affinity
- 10,11-Dihydro-5H-Imidazo[...] Derivatives : Moderate binding to benzodiazepine receptors (GABAₐ), with 11-aryl substituents modulating selectivity .
- Classical Benzodiazepines (e.g., Diazepam) : Higher affinity due to optimized lipophilicity and aromatic substituents.
DNA Interaction and Antitumor Activity
- PBDs (e.g., Tomaymycin): Potent DNA minor groove binders; form covalent adducts via N10-C11 imine, leading to cytotoxic effects .
- 10,11-Dihydro-5H-Imidazo[...]: Limited DNA binding reported; saturation at 10,11-positions likely prevents imine-mediated alkylation .
Therapeutic Implications :
Functional Group Modifications
Biological Activity
5H-Imidazo(2,1-c)(1,4)benzodiazepine, 10,11-dihydro- is a compound of significant interest in pharmacological research due to its structural similarity to benzodiazepines and potential biological activities. This article delves into its synthesis, binding affinities, and biological effects based on recent studies.
Chemical Structure and Properties
5H-Imidazo(2,1-c)(1,4)benzodiazepine, 10,11-dihydro- has the molecular formula and is characterized by a tricyclic structure that includes an imidazole ring fused to a benzodiazepine framework. Its structural properties contribute to its interaction with various biological targets.
Synthesis
The synthesis of this compound involves several chemical transformations. A notable method includes the preparation of aryl-derivatives followed by reduction and cyclization processes. For instance, a series of 11-aryl-5H-imidazo[2,1-c][1,4]benzodiazepines were synthesized and their biological activities evaluated through radioligand binding assays .
Central Benzodiazepine Receptors (CBRs)
Studies have shown that derivatives of 5H-imidazo(2,1-c)(1,4)benzodiazepine exhibit varying affinities for central benzodiazepine receptors. Notably:
- Binding Affinity : The synthesized compounds displayed limited binding affinity at CBRs compared to classical benzodiazepines. The hydrogenated analogues (10,11-dihydro derivatives) showed negligible binding activity .
- Adenosine A1 Receptors : Some derivatives demonstrated moderate affinity for adenosine A1 receptors, indicating potential for therapeutic applications beyond traditional benzodiazepine effects .
Pharmacological Effects
The pharmacological profile of 5H-imidazo(2,1-c)(1,4)benzodiazepine is influenced by its interaction with GABA-A receptors. The following effects have been documented:
- Anxiolytic Activity : Compounds derived from this class have been evaluated for anxiolytic properties through behavioral assays in animal models. However, the lack of significant binding at CBRs suggests alternative mechanisms may be involved .
- Neuroprotective Effects : Some studies indicate potential neuroprotective effects against excitotoxicity in neuronal cultures, possibly through modulation of GABAergic transmission .
Case Studies
Several case studies have highlighted the biological implications of this compound:
- Inhibition of Hepatitis C Virus NS5B Polymerase : Certain derivatives have shown inhibitory activity against the NS5B polymerase of Hepatitis C virus with IC50 values ranging from 2.01 to 23.84 μM. This suggests a potential application in antiviral therapies .
- Behavioral Studies in Rodent Models : Behavioral assessments in rodent models indicate that some derivatives may reduce anxiety-like behaviors without the sedative side effects commonly associated with traditional benzodiazepines .
Summary Table of Biological Activities
Q & A
Q. What established synthetic methodologies are available for preparing 5H-Imidazo[2,1-c][1,4]benzodiazepine derivatives, and how do reaction conditions influence yields?
Methodological Answer: The palladium-catalyzed intramolecular C-H activation is a robust method for synthesizing imidazo-benzodiazepine derivatives. For example, 4,10-Dihydro-5H-7,8-methylenedioxy-5-phenylimidazo[2,1-c][1,4]benzodiazepine was synthesized with a 74% yield using Pd(OAc)₂ at 80°C for 12 hours. Key factors affecting yields include:
Q. Which spectroscopic and chromatographic techniques are critical for characterizing imidazo-benzodiazepine structural integrity?
Methodological Answer: A multi-technique approach ensures accurate characterization:
- IR spectroscopy : Identifies functional groups (e.g., C-N stretches at 1,120–1,380 cm⁻¹ and aromatic C=C at ~1,500 cm⁻¹) .
- NMR spectroscopy : ¹H and ¹³C NMR resolve regiochemistry; for example, methylenedioxy protons appear as singlets at δ 5.9–6.1 ppm .
- Mass spectrometry (ESI-MS) : Confirms molecular ions (e.g., m/z = 364 [M+H]⁺) .
- TLC : Monitors reaction progress (e.g., Rf = 0.42 in PE–EtOAc 3:7) .
Advanced Research Questions
Q. How can researchers investigate the DNA-binding mechanisms of imidazo-benzodiazepine derivatives, and what techniques validate these interactions?
Methodological Answer: DNA-binding studies for related pyrrolo-benzodiazepines (PBDs) provide a framework:
- DNA footprinting : Maps sequence-specific interactions (e.g., preference for 5′-Pu-GATC-Py-3′ motifs).
- High-field NMR : Resolves adduct structures (e.g., covalent binding to guanine-N2 in DNA minor grooves).
- Molecular modeling : Predicts binding modes using docking simulations (e.g., AMBER force fields) .
For imidazo analogs, adapt these methods while confirming covalent/non-covalent binding via thermal denaturation assays or fluorescence quenching .
Q. What experimental approaches resolve contradictions in reported antitumor activities of imidazo-benzodiazepine hybrids?
Methodological Answer: Address discrepancies through:
- Standardized cytotoxicity assays : Use consistent cell lines (e.g., MCF-7, HeLa) and protocols (e.g., MTT/PrestoBlue).
- Purity validation : Employ HPLC (>95% purity) to exclude confounding effects from impurities .
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., methylenedioxy vs. halogen groups) to isolate bioactive moieties .
Q. How do substitution patterns on the imidazo-benzodiazepine core influence pharmacokinetic properties?
Methodological Answer: Evaluate physicochemical and ADME properties via:
- LogP measurements : Assess lipophilicity using shake-flask or chromatographic methods.
- Solubility assays : Test in biorelevant media (e.g., FaSSIF/FeSSIF).
- Metabolic stability : Use liver microsomes to quantify CYP450-mediated degradation.
For example, electron-withdrawing groups (e.g., -NO₂) may enhance metabolic resistance but reduce solubility .
Q. What computational strategies predict the bioactivity of imidazo-benzodiazepine derivatives?
Methodological Answer: Leverage in silico tools for rational design:
- Molecular docking : Screen against DNA or enzyme targets (e.g., Topo I/II) using AutoDock or Glide.
- QSAR models : Corrogate descriptors (e.g., polar surface area, H-bond donors) with cytotoxicity data.
- DFT calculations : Predict reactivity of electrophilic centers (e.g., imine groups) for DNA adduct formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
